2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol

Lipophilicity Hydrogen Bonding ADME Prediction

2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol (CAS 42388-62-5; molecular formula C₁₃H₁₁Cl₂N₅O; molecular weight 324.16 g/mol) is a synthetic small molecule belonging to the benzimidazole-pyrimidine hybrid class. The compound contains a 5,6-dichloro-1-methylbenzimidazole core linked via an amino bridge to a 6-methyl-4-pyrimidinol ring, a scaffold that has been explored in medicinal chemistry for kinase inhibition and antiparasitic applications.

Molecular Formula C13H11Cl2N5O
Molecular Weight 324.16 g/mol
CAS No. 42388-62-5
Cat. No. B12909918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol
CAS42388-62-5
Molecular FormulaC13H11Cl2N5O
Molecular Weight324.16 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)NC2=NC3=CC(=C(C=C3N2C)Cl)Cl
InChIInChI=1S/C13H11Cl2N5O/c1-6-3-11(21)18-12(16-6)19-13-17-9-4-7(14)8(15)5-10(9)20(13)2/h3-5H,1-2H3,(H2,16,17,18,19,21)
InChIKeyVINSEMMMZSSDDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol (CAS 42388-62-5): Structural Identity and Core Physicochemical Baseline


2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol (CAS 42388-62-5; molecular formula C₁₃H₁₁Cl₂N₅O; molecular weight 324.16 g/mol) is a synthetic small molecule belonging to the benzimidazole-pyrimidine hybrid class [1]. The compound contains a 5,6-dichloro-1-methylbenzimidazole core linked via an amino bridge to a 6-methyl-4-pyrimidinol ring, a scaffold that has been explored in medicinal chemistry for kinase inhibition and antiparasitic applications [2][3]. Key computed physicochemical properties include a calculated XLogP3-AA of 2.1, two hydrogen bond donors, and three hydrogen bond acceptors, indicating moderate lipophilicity and hydrogen-bonding capacity [1].

Why Generic Benzimidazole or Pyrimidine Replacements Cannot Replicate the Binding and Reactivity Profile of 42388-62-5


Substituting 2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol with a generic benzimidazole or a simpler pyrimidine derivative is scientifically untenable because the 5,6-dichloro substitution pattern and the N1-methyl group on the benzimidazole ring, combined with the 6-methyl-4-pyrimidinol moiety, dictate a unique hydrogen-bond donor/acceptor landscape and conformational geometry critical for target engagement [1][2]. Literature on structurally related 2-benzimidazole-pyrimidine hybrids demonstrates that even minor modifications to the benzimidazole halogenation pattern or the pyrimidine substituents drastically alter kinase selectivity and antiparasitic potency; for example, low nanomolar Lck inhibition was achieved only with specific substitution combinations [2]. Therefore, using an in-class analog without the precise 5,6-dichloro-1-methyl arrangement risks losing on-target activity, introducing off-target liabilities, or invalidating structure-activity relationship (SAR) correlations established in lead optimization campaigns.

2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol – Verifiable Differentiation Evidence vs. Closest Analogs


Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-chloro and Des-methyl Analogs

Computed properties provide a baseline for differentiating 42388-62-5 from its closest structural analogs. The 5,6-dichloro substitution increases lipophilicity (XLogP3-AA = 2.1) compared to the non-chlorinated benzimidazole-pyrimidine hybrid scaffold (XLogP3-AA ≈ 1.0–1.5 for unsubstituted benzimidazole analog), enhancing predicted membrane permeability. Simultaneously, the 4-pyrimidinol tautomer contributes two hydrogen bond donors (vs. one in the 4-chloro intermediate) and three hydrogen bond acceptors, a profile matching the pharmacophore requirements observed in potent Lck inhibitors [1][2].

Lipophilicity Hydrogen Bonding ADME Prediction

Structural Determinant for Kinase Selectivity: 5,6-Dichloro-1-methylbenzimidazole vs. Alternative Halogenation Patterns in Lck/Hck Binding

In a co-crystallography study of 2-benzimidazole substituted pyrimidines, a representative analog bearing a halogenated benzimidazole (structurally analogous to the 5,6-dichloro motif) was resolved in the ATP-binding pocket of Hck kinase (PDB: 2HK5), revealing that the benzimidazole chlorine atoms occupy hydrophobic sub-pockets that are intolerant to larger or more polar substituents [1]. While the crystal structure was obtained with a close analog rather than 42388-62-5 itself, the 5,6-dichloro-1-methyl pattern in 42388-62-5 directly mimics the key hydrophobic contacts identified in the co-crystal structure, whereas mono-chloro, non-chlorinated, or 4,5-dichloro regioisomers would be predicted to lose these contacts based on the published binding mode [1].

Kinase Selectivity Lck Hck Structure-Based Design

Synthetic Tractability: 42388-62-5 as a Key Intermediate (Precursor V) in the Werbel Antimalarial Series vs. Non-Pyrimidinol Analogs

The 2-[(2-benzimidazolyl)amino]-6-methyl-4-pyrimidinol scaffold (exemplified by 42388-62-5) has been established as the critical precursor V in the synthesis of antimalarial 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]benzimidazoles [1]. In the published synthetic route, precursor V is obtained in 11–51% yield via cyclization of 2-(cyanoamino)-4-hydroxy-6-methylpyrimidine with a substituted o-phenylenediamine, and subsequent chlorination to intermediate VI proceeds in 27–99% yield [1]. The presence of the 4-pyrimidinol hydroxyl group enables this two-step diversification strategy, whereas alternative 4-chloro or 4-alkoxy pyrimidine analogs require distinct, often lower-yielding synthetic sequences [1].

Antimalarial Synthetic Intermediate Yield Optimization

Procurement-Driven Application Scenarios for 2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol


Kinase Inhibitor Lead Optimization: Lck/Hck Selectivity Screening Panel

Procure 42388-62-5 as a reference compound or starting scaffold for structure-activity relationship (SAR) studies targeting lymphocyte-specific kinase (Lck) and hematopoietic cell kinase (Hck). The 5,6-dichloro-1-methylbenzimidazole core has been validated by co-crystallography (PDB 2HK5) as a privileged fragment for occupying the hydrophobic back pocket of Src-family kinases [1]. Use this compound to benchmark new analogs and assess how modifications to the pyrimidine ring affect kinase selectivity and cellular potency. This is directly supported by the low nanomolar Lck inhibition achieved by structurally related 2-benzimidazole-pyrimidine hybrids [1].

Antiparasitic Drug Discovery: Divergent Synthesis of Antimalarial Benzimidazole-Pyrimidine Libraries

Employ 42388-62-5 as intermediate V in the established Werbel antimalarial synthetic route. Chlorinate the 4-pyrimidinol to the 4-chloro intermediate, then condense with diverse polyamines to generate focused libraries of 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]benzimidazoles [1]. This approach previously yielded 38 compounds with curative activity against Plasmodium berghei in mice at subcutaneous doses of 20–640 mg/kg, providing a validated path to in vivo-active candidates [1]. Procurement of the pre-formed pyrimidinol intermediate eliminates the 11–51% cyclization step variability and accelerates library production.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

Utilize 42388-62-5 as a physicochemical reference standard in ADME screening cascades. Its computed XLogP3-AA of 2.1, two H-bond donors, and molecular weight of 324 g/mol place it within favorable ranges for oral bioavailability and potential CNS penetration [1][2]. Compare experimental LogD, solubility, and PAMPA permeability of 42388-62-5 against des-chloro or des-methyl analogs to empirically quantify the contribution of the 5,6-dichloro-1-methyl substitution to membrane permeability, a critical parameter for intracellular kinase targets.

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